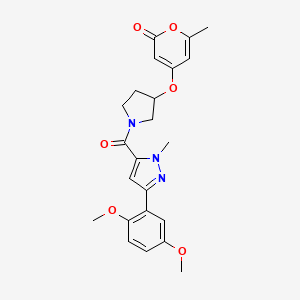![molecular formula C15H16F2N2O3 B2355042 N-(1,3-benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2319637-79-9](/img/structure/B2355042.png)
N-(1,3-benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide is a synthetic compound that features a unique spirocyclic structure. The presence of the 1,3-benzodioxole moiety, which is a common structural fragment in many biologically active compounds, contributes to its potential pharmacological properties .
Applications De Recherche Scientifique
N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide typically involves multiple steps. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-carbonitrile. This intermediate is then reduced using lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium tetrahydroaluminate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium tetrahydroaluminate is commonly used for reduction reactions.
Substitution: Nucleophilic reagents like secondary amines and hetarenethiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzodioxole moiety, while reduction can produce reduced forms of the spirocyclic structure .
Mécanisme D'action
The mechanism of action of N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways due to the presence of the benzodioxole moiety. This moiety is known to exhibit various biological activities, including interactions with enzymes and receptors involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide: Shares the benzodioxole moiety and exhibits similar biological activities.
1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane: Another compound with the benzodioxole structure, known for its antioxidant properties.
Uniqueness
N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide is unique due to its spirocyclic structure combined with the benzodioxole moiety.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c16-15(17)8-14(15)3-5-19(6-4-14)13(20)18-10-1-2-11-12(7-10)22-9-21-11/h1-2,7H,3-6,8-9H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMCDMACICVWEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5R,7S)-N-(1-Cyanocyclopropyl)-1-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2354967.png)
![2-(4-chlorophenyl)-3-oxo-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2354969.png)
![ethyl 5-(4-fluorobenzamido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354970.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-methyl-1,3-dihydroindene-2-carboxamide;hydrochloride](/img/structure/B2354974.png)

![N-cyclohexyl-1-((3-methoxybenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2354976.png)
![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2354979.png)
![1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2354980.png)

